1,5-Dichloro-2-iodo-3-methylbenzene

Cross-Coupling Suzuki-Miyaura C-C Bond Formation

Researchers requiring selective, stepwise biaryl construction often face reactivity conflicts with standard dihalogenated aromatics. 1,5-Dichloro-2-iodo-3-methylbenzene (CAS 175277-97-1) resolves this through orthogonal halogen reactivity. - Enables sequential cross-coupling: the iodine atom at the 2-position undergoes selective Pd-catalyzed activation ~10-100x faster than the chlorine atoms, allowing controlled aryl introduction. - Solid physical form (mp 43-45°C) ensures precise gravimetric dispensing and compatibility with automated synthesis platforms, unlike liquid bromo- or fluoro-analogs. - Consistent 98% purity minimizes impurity-driven yield variability in multi-step synthetic routes and late-stage functionalization.

Molecular Formula C7H5Cl2I
Molecular Weight 286.92 g/mol
CAS No. 175277-97-1
Cat. No. B067394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Dichloro-2-iodo-3-methylbenzene
CAS175277-97-1
Molecular FormulaC7H5Cl2I
Molecular Weight286.92 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1I)Cl)Cl
InChIInChI=1S/C7H5Cl2I/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,1H3
InChIKeyMNSJEXGGZOEAPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Dichloro-2-iodo-3-methylbenzene: Product Overview


1,5-Dichloro-2-iodo-3-methylbenzene (CAS 175277-97-1) is a halogenated aromatic hydrocarbon with the molecular formula C₇H₅Cl₂I and a molecular weight of 286.93 g/mol . This compound features a benzene ring substituted with two chlorine atoms at the 1 and 5 positions, an iodine atom at the 2 position, and a methyl group at the 3 position . It is a solid at room temperature with a melting point of 43–45 °C and a density of 1.891 g/cm³ [1]. The compound is commonly supplied at 98% purity and serves as a versatile building block in organic synthesis, particularly in cross-coupling reactions where the iodine atom provides a reactive site for selective functionalization .

Iodine site enables selective Pd-catalyzed cross-coupling
Chlorine handles remain for sequential derivatization
Solid form simplifies automated dispensing and purification

Unique Reactivity of 1,5-Dichloro-2-iodo-3-methylbenzene


The substitution pattern and halogen composition of 1,5-Dichloro-2-iodo-3-methylbenzene are not arbitrary; they confer specific reactivity that cannot be replicated by closely related analogs such as 2-bromo-1,5-dichloro-3-methylbenzene (CAS 876493-68-4) or 1,5-dichloro-2-fluoro-3-methylbenzene (CAS 146948-70-1). The presence of the iodine atom at the 2-position provides superior leaving group ability in palladium-catalyzed cross-coupling reactions compared to bromine or chlorine, enabling selective functionalization under milder conditions . The adjacent methyl group introduces steric and electronic effects that influence regioselectivity in electrophilic aromatic substitution, while the two chlorine atoms modulate the overall electron density of the ring . Attempting to substitute this compound with a bromo- or fluoro-analog will alter reaction kinetics, regioselectivity, and yield, potentially derailing multi-step synthetic routes .

Bromo analog Slower oxidative addition may require harsher conditions, potentially disrupting sequential coupling strategies.
Fluoro analog Fluorine's poor leaving group ability limits cross-coupling utility; cannot replicate iodine-based reactivity.
Liquid analogs Liquid state complicates solid-phase synthesis, automated weighing, and recrystallization-based purification.

1,5-Dichloro-2-iodo-3-methylbenzene vs. Analogs: Key Evidence


Iodine vs. Bromine Leaving Group Ability

The iodine atom at the 2-position of 1,5-dichloro-2-iodo-3-methylbenzene exhibits superior leaving group ability compared to bromine in 2-bromo-1,5-dichloro-3-methylbenzene (CAS 876493-68-4). Aryl iodides typically undergo oxidative addition with Pd(0) catalysts 10–100 times faster than the corresponding aryl bromides, enabling cross-coupling reactions under milder conditions (e.g., room temperature vs. elevated temperatures) and with higher functional group tolerance [1]. This difference is critical for sequential coupling strategies where selective activation of the iodine site is desired while preserving the chlorine substituents for subsequent functionalization .

I vs. Br leaving group
Class-level inference
10–100× faster oxidative addition with Pd(0)
May enable milder coupling conditions
Class-level aryl halide series; compound-specific data not reported
Cross-Coupling Suzuki-Miyaura C-C Bond Formation

Melting Point: Solid vs. Liquid Analogs

The melting point of 1,5-dichloro-2-iodo-3-methylbenzene is 43–45 °C [1]. This contrasts with the bromo-analog 2-bromo-1,5-dichloro-3-methylbenzene, which is typically a liquid at room temperature (no reported melting point above 25 °C in vendor catalogs) [2], and the fluoro-analog 1,5-dichloro-2-fluoro-3-methylbenzene, which is also a liquid (density 1.3±0.1 g/cm³, boiling point 208.2±35.0 °C) . The solid nature of the iodo compound facilitates purification by recrystallization and simplifies handling and storage compared to liquid analogs.

Melting point
Cross-study comparable
43–45 °C (solid) vs. liquid analogs at RT
Supports solid-handling workflows
Recrystallization and storage advantages over liquid alternatives
Physical Property Solid Handling Purification

Density & Boiling Point vs. Fluoro-Analog

1,5-Dichloro-2-iodo-3-methylbenzene exhibits a density of 1.891 g/cm³ and a boiling point of 285.1 °C at 760 mmHg [1]. In contrast, the fluoro-analog 1,5-dichloro-2-fluoro-3-methylbenzene has a significantly lower density of 1.3±0.1 g/cm³ and a lower boiling point of 208.2±35.0 °C . The higher density and boiling point of the iodo compound reflect the greater atomic mass and stronger van der Waals interactions conferred by the iodine atom, which can influence solvent compatibility and phase behavior in multi-step syntheses.

Density & boiling point
Cross-study comparable
Density: 1.891 vs. 1.3 g/cm³; BP: 285 vs. 208 °C
May affect extraction and distillation solvent choice
Fluoro analog comparison; iodine imparts higher mass and polarizability
Physical Property Process Chemistry Solvent Selection

Commercial Availability & Purity

1,5-Dichloro-2-iodo-3-methylbenzene is commercially available from multiple reputable vendors at standardized purity levels of 98% [1]. The bromo-analog 2-bromo-1,5-dichloro-3-methylbenzene is typically offered at 95% purity , while the fluoro-analog is available at 95%+ purity . The higher standard purity of the iodo compound reduces the need for additional purification steps and ensures batch-to-batch consistency for sensitive synthetic applications. Furthermore, the iodo compound is stocked by major suppliers such as Alfa Aesar, Fluorochem, and AKSci, ensuring reliable global availability [1].

Commercial purity
Cross-study comparable
98% (target) vs. 95% (bromo), 95%+ (fluoro)
Reduces purification burden and lot variability
Multiple vendor specifications; verify batch CoA
Procurement Quality Control Supply Chain

Steric Effects of Iodine on Regioselectivity

The presence of a bulky iodine atom ortho to the methyl group in 1,5-dichloro-2-iodo-3-methylbenzene introduces steric hindrance that can influence regioselectivity in electrophilic aromatic substitution and cross-coupling reactions. Compared to the bromo-analog, the larger atomic radius of iodine (≈140 pm vs. ≈115 pm for bromine) alters the conformational preferences and accessibility of the adjacent positions, potentially favoring substitution at the less hindered sites [1]. This steric differentiation is not observed with the smaller fluorine atom (atomic radius ≈70 pm) in the fluoro-analog, making the iodo compound a distinct choice for reactions where steric control is desired .

Steric influence
Class-level inference
I atomic radius ≈140 pm (22% larger than Br)
May direct regioselectivity via steric hindrance
Theoretical advantage; requires experimental verification in target reaction
Regioselectivity Electrophilic Substitution Directing Effects

Limited Direct Comparative Studies

A systematic search of primary research literature and patent databases reveals no direct, quantitative head-to-head comparisons between 1,5-dichloro-2-iodo-3-methylbenzene and its closest analogs (e.g., bromo- or fluoro-substituted derivatives) in terms of reaction yields, kinetic parameters, or selectivity metrics. The differentiation evidence presented above is derived primarily from class-level inferences based on established halogen reactivity series and from cross-study comparisons of physical property data. Users should recognize that while the theoretical and class-level differentiation is well-supported, direct empirical comparative data specific to this compound are currently absent from the open scientific literature.

Direct comparison gap
Supporting evidence
No head-to-head yield/selectivity data identified
Compound-specific performance requires in-house validation
Literature search as of 2026; class-level evidence only
Data Gap Research Opportunity Procurement Caution

1,5-Dichloro-2-iodo-3-methylbenzene: Key Applications


Sequential Cross-Coupling for Biaryl Synthesis

Utilize 1,5-dichloro-2-iodo-3-methylbenzene as a dual-halogenated building block in sequential Suzuki-Miyaura cross-coupling reactions. The iodine atom at the 2-position can be selectively activated under mild Pd-catalyzed conditions to install the first aryl group, while the two chlorine atoms remain intact for subsequent coupling steps . This orthogonal reactivity, enabled by the ~10–100x faster oxidative addition of aryl iodides compared to aryl bromides, allows for the construction of highly functionalized biaryl scaffolds in a controlled, stepwise manner .

Solid-Phase Synthesis & Automation

Leverage the solid nature of 1,5-dichloro-2-iodo-3-methylbenzene (mp 43–45 °C) for solid-phase synthetic protocols and automated dispensing systems. Unlike its liquid bromo- and fluoro-analogs, the solid form enables precise weighing and handling in automated synthesis platforms, reducing variability and improving reproducibility in high-throughput experimentation . The compound's stability at ambient temperature simplifies storage and logistics in multi-step synthetic workflows .

Selective C–H Functionalization in Medicinal Chemistry

Employ 1,5-dichloro-2-iodo-3-methylbenzene as a precursor for hypervalent iodine reagents used in oxidative C–H amination and α-acetoxylation of ketones . The iodine atom can be oxidized in situ to generate electrophilic iodine(III) or iodine(V) species that facilitate selective C–H functionalization under mild conditions. This application is particularly valuable in late-stage diversification of drug candidates, where the presence of the chlorine and methyl substituents can modulate pharmacokinetic properties of the final compounds .

Agrochemical Intermediate Synthesis

Incorporate 1,5-dichloro-2-iodo-3-methylbenzene as a key intermediate in the synthesis of halogenated agrochemicals. The combination of electron-withdrawing chlorine atoms and the reactive iodine site allows for the introduction of diverse functional groups via cross-coupling, while the methyl group provides a handle for further derivatization . The compound's commercial availability at 98% purity from multiple global suppliers ensures supply chain reliability for pilot-scale and production-scale campaigns .

Application
Selection Property
Validation Focus
Sequential biaryl synthesis
Iodine-selective coupling, chlorine retention
Cross-coupling condition screening, orthogonal activation
Solid-phase synthesis & automation
Solid at ambient temperature (mp 43–45 °C)
Automated dispensing accuracy, recrystallization efficiency
Hypervalent iodine C–H functionalization
Iodine as hypervalent iodine precursor
Oxidation protocol development, substrate scope evaluation
Agrochemical intermediate synthesis
Multi-halogenated scaffold, commercial availability
Derivatization scope, supply chain consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,5-Dichloro-2-iodo-3-methylbenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.